molecular formula C18H34O2<br>C18H34O2<br>C8H17CH=CH(CH2)7COOH B7770661 Oleic Acid CAS No. 99148-48-8

Oleic Acid

Cat. No.: B7770661
CAS No.: 99148-48-8
M. Wt: 282.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-KTKRTIGZSA-N
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Description

Oleic acid, also known as cis-9-octadecenoic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C₁₈H₃₄O₂. It is one of the most widely distributed fatty acids in nature, found in various plant and animal sources. This compound is a major component of many vegetable oils, such as olive oil, where it is present as a triglyceride .

Mechanism of Action

Target of Action

Oleic acid, a naturally occurring fatty acid, primarily targets several receptors in the human body . These include:

These receptors play crucial roles in various biological processes, including lipid metabolism, inflammation, and cell proliferation .

Mode of Action

This compound interacts with its targets, leading to several changes. For instance, it upregulates the expression of genes causing fatty acid oxidation (FAO) by deacetylation of PGC1α through PKA-dependent activation of the SIRT1-PGC1α complex . It also has the ability to regulate E-selectin and sICAM expression , which are involved in inflammation and immune responses.

Biochemical Pathways

This compound plays a significant role in the biosynthesis of fatty acids . After an initial desaturation, it produces linthis compound, and after a second desaturation, it produces linolenic acid . This compound can also undergo chain elongation to form ecosenoic acid and, subsequently, erucic acid .

Pharmacokinetics

The absorption of this compound by different tissues may be mediated via passive diffusion to facilitated diffusion or a combination of both . Following oral administration, the time of this compound to reach peak plasma concentration was approximately 15.6 hours . This compound is primarily transported via the lymphatic system . As with other fatty acids originating from adipose tissue stores, this compound may bind to serum albumin or remain unesterified in the blood .

Result of Action

This compound has several molecular and cellular effects. It improves mitochondrial function, endothelial function, β-cell function, glucolipotoxicity, inflammation, oxidative stress, apoptosis, hypothalamic function, and enzyme dysregulation . It also blocks the transport of cholesterol in the small intestine by reducing the production of cholesterol receptors .

Biochemical Analysis

Biochemical Properties

Oleic acid interacts with various enzymes, proteins, and other biomolecules. It is characterized by its 18-carbon chain, with a single cis double bond located nine carbons from the methyl (omega) end of the chain . This cis configuration introduces a bend in the molecule, resulting in its typical liquid-at-room-temperature state as compared to the straight chains of saturated fatty acids . This compound is known to improve immune function and health . It also has anti-inflammatory properties .

Cellular Effects

This compound plays an important role in cellular function due to its presence in phospholipids in cell membranes . It has been shown to have beneficial effects on cardiovascular health, fight inflammation, protect against cancer, influence immune function, and even have anti-diabetes effects . It also has the ability to regulate E-selectin, and sICAM expression .

Molecular Mechanism

This compound influences cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression . It may directly regulate both the synthesis and activities of antioxidant enzymes . The anti-inflammatory effect may be related to the inhibition of proinflammatory cytokines and the activation of anti-inflammatory ones . The best-characterized mechanism highlights this compound as a natural activator of sirtuin 1 (SIRT1) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For example, this compound treatment could induce lipid droplet formation in the Yanbian bovine satellite cells . The expression of genes related to adipogenesis and fatty acid metabolism was upregulated, whereas that of genes related to muscle formation was downregulated .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound has been shown to have anti-inflammatory effects in a UVB radiation-induced skin inflammation model in mice . The anti-inflammatory activity was verified after single or repeated treatment of the mouse ear following the UVB .

Metabolic Pathways

Like most fatty acids, this compound may undergo oxidation via beta-oxidation and tricarboxylic acid cycle pathways of catabolism, where an additional isomerization reaction is required for the complete catabolism of this compound .

Transport and Distribution

This compound is primarily transported via the lymphatic system . It is detected in the heart, liver, lung, spleen, kidney, muscle, intestine, adrenal, blood, and lymph, and adipose, mucosal, and dental tissues .

Subcellular Localization

Subcellular localization studies indicated that FAD2 was located at the endoplasmic reticulum (ER), and Aradu.XM2MR was targeted to the plastid in Arabidopsis protoplast cells . This suggests that this compound may be localized in different subcellular compartments depending on the specific metabolic pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleic acid can be synthesized through several methods. One common laboratory method involves the low-temperature crystallization of olive oil fatty acids. This process includes saponification of olive oil, followed by fractional crystallization to obtain high-purity this compound .

Industrial Production Methods: Industrially, this compound is often produced by the hydrolysis of triglycerides found in vegetable oils. The process typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Oleic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Selenium or oxides of nitrogen.

    Hydrogenation: Catalysts such as palladium or platinum.

    Isomerization: Selenium or oxides of nitrogen.

    Addition Reactions: Bromine and potassium permanganate.

Major Products:

    Oxidation: Nonanoic acid and azelaic acid.

    Hydrogenation: Stearic acid.

    Isomerization: Elaidic acid.

    Addition Reactions: Dibromide and glycol.

Scientific Research Applications

Oleic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-octadec-9-enoic acid
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InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-
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InChI Key

ZQPPMHVWECSIRJ-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H34O2, Array
Record name OLEIC ACID
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Related CAS

28325-80-6, 7049-68-5, 29857-65-6
Record name 9-Octadecenoic acid (9Z)-, homopolymer
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DSSTOX Substance ID

DTXSID1025809
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Molecular Weight

282.5 g/mol
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Physical Description

Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Liquid, Other Solid; NKRA; Other Solid, Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline], Liquid, COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR., colourless to pale yellow, oily liquid with a characteristic lard-like odour
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Boiling Point

547 °F at 100 mmHg (NTP, 1992), 286 °C at 100 mm Hg, Boiling Point - Decomposes at 360 °C and 1 atm
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Flash Point

372 °F (NTP, 1992), 189 °C, 390-425 °F (open cup), 372 °F (189 °C) (closed cup), 189 °C c.c.
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Solubility

Insoluble (NTP, 1992), Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene, Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride, Miscible with methanol, Solubility in water: none, insoluble in water; miscible in alcohol, ether, fixed oils
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Density

0.89 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.895 at 25 °C/25 °C, Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/, Relative density (water = 1): 0.89, 0.892-0.898
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Vapor Pressure

0.00000055 [mmHg], 5.46X10-7 mm Hg at 25 °C
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Mechanism of Action

Insulin resistance is linked with a cluster of multiple risk factors and excessive acceleration of atherosclerosis. The underlying mechanism is not, however, fully understood. To determine the link between insulin resistance and altered vascular function, we focused on the effect of various non-esterified fatty acids on diacylglycerol-protein kinase C pathway and mitogen-activated protein kinase activity in cultured aortic smooth muscle cells. Incubation of the cells with saturated non-esterified fatty acids (200 micromol/L) for 24 hr, such as palmitate or stearate, induced a significant increase in diacylglycerol concentrations by about fivefold or eightfold, respectively, whereas oleate induced a slight increase in diacylglycerol concentrations by 1.8-fold and arachidonate induced none. In addition, the increased diacylglycerol concentrations induced by palmitate were completely restored to control concentrations by triacsin C, acyl-CoA synthetase inhibitor. These results suggest that saturated non-esterified fatty acids may increase diacylglycerol concentrations through de novo pathway by stepwise acylation. In parallel with the increased diacylglycerol, incubation of the cells with saturated non-esterified fatty acids significantly induced the activation of protein kinase C and mitogen-activated protein kinase. The palmitate-induced increase in mitogen-activated protein kinase activity was restored to control concentrations by GF109203X (5 x 10(-7) mol/L), a specific protein kinase C inhibitor, suggesting a protein kinase C-dependent activation of mitogen-activated protein kinase. Saturated non-esterified fatty acids induced an increase in de novo diacylglycerol synthesis and subsequent activation of protein kinase C and mitogen-activated protein kinase in cultured aortic smooth muscle cells. This could contribute to the altered vascular functions in the insulin resistant state.
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Color/Form

Colorless or nearly colorless liq (above 5-7 °C), YELLOWISH, OILY LIQUID, WATER-WHITE LIQUID

CAS No.

112-80-1, 68412-07-7, 2027-47-6
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Record name 9-octadecenoic acid
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Record name Oleic acid
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Record name OLEIC ACID
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Record name Oleic acid
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Record name OLEIC ACID
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Explanation Creative Commons CC BY 4.0

Melting Point

61.3 °F (NTP, 1992), 16.3 °C, 13.4 °C
Record name OLEIC ACID
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Record name OLEIC ACID
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Record name Oleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000207
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name OLEIC ACID
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Research suggests that oleic acid, in conjunction with iron, may contribute to NAFLD development by interfering with fatty acid β-oxidation, a crucial process for breaking down fatty acids in the liver. Studies using human liver carcinoma cell line (HepG2) have shown that this compound, combined with iron, leads to increased lipid accumulation and alters the expression of key genes involved in fatty acid β-oxidation. []

ANone: While this compound pretreatment can block early ionic signals induced by epidermal growth factor (EGF), such as the intracellular calcium rise, it does not hinder EGF-stimulated cellular proliferation. In fact, this compound appears to accelerate the entry of EGF-stimulated fibroblasts into the mitotic cycle, leading to earlier cell division. []

ANone: this compound has a molecular formula of C18H34O2 and a molecular weight of 282.46 g/mol.

ANone: Yes, techniques like Fourier Transform Infrared (FTIR) spectroscopy are valuable for characterizing this compound. For instance, FTIR analysis reveals characteristic peaks corresponding to specific functional groups, such as the carboxylic acid group and the carbon-carbon double bond, confirming its structure and purity. [, ]

ANone: Yes, this compound exhibits surfactant properties and can enhance the stability of magnetic fluids. Experimental studies demonstrate that incorporating this compound as an additive in magnetorheological fluids can significantly improve their mechanical properties and reduce sedimentation rates, contributing to long-term stability. []

ANone: this compound serves as a crucial starting material in the esterification reaction with polyethylene glycol 400 to produce PEG400MO. This process typically employs p-toluenesulfonic acid as a catalyst and involves optimizing reaction parameters such as solvent, temperature, and catalyst concentration. []

ANone: Studies using rat and rabbit liver microsomes reveal a correlation between the degree of unsaturation in fatty acids and their inhibitory effect on the metabolism of "type I" drugs. This compound, with one double bond, exhibits weaker inhibition compared to polyunsaturated fatty acids like linthis compound (two double bonds) and arachidonic acid (four double bonds). This suggests that the number of double bonds in the fatty acid structure influences its interaction with drug-metabolizing enzymes. []

ANone: Research suggests that rosemary extract, potentially due to its antioxidant properties, can mitigate the thermal decomposition of this compound at boiling point. This finding highlights the potential of natural extracts like rosemary oil as protective agents for preserving the quality and stability of fatty acids in food and other applications. []

ANone: Studies in CaCo-2 cells, a model for human intestinal epithelial cells, show distinct effects of eicosapentaenoic acid (EPA) and this compound on apo B metabolism. EPA, an omega-3 fatty acid, reduces apo B mRNA abundance and inhibits the synthesis and secretion of apo B-100 and apo B-48. In contrast, this compound does not significantly alter apo B mRNA levels and has minimal impact on apo B synthesis and secretion. []

ANone: Yes, intravenous administration of this compound in rabbits has been established as a reliable model for inducing ARDS. This model replicates key pathological features of ARDS, including pulmonary edema, inflammation, and impaired lung function, making it a valuable tool for investigating the mechanisms and potential therapeutic interventions for this severe respiratory condition. []

ANone: Intravenous injection of this compound in rats triggers pulmonary injury characterized by pulmonary edema, leukopenia, and hypoxemia. Research suggests that elevated levels of leukotrienes, inflammatory mediators, may contribute to the increased pulmonary vascular permeability and edema observed in this model. []

ANone: Variations in the CD36 gene, specifically the single nucleotide polymorphism rs1761667, may impact how individuals perceive the taste of fatty acids, including this compound. Preliminary studies suggest that this genetic variation might have ethnic-specific effects on fat taste perception. []

ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing fatty acid profiles in various samples, including serum, adipose tissue, and myocardium. This method allows for the separation and quantification of individual fatty acids, providing insights into their relative abundance and potential implications for health and disease. [, , ]

ANone: Atmospheric this compound can undergo oxidation reactions with ozone, leading to the formation of surface-active and water-soluble products. This process can impact cloud formation and precipitation events. Notably, the oxidation of this compound by ozone on atmospheric aerosols can lower the critical supersaturation required for cloud droplet formation, influencing atmospheric processes. []

ANone: The use of co-solvents, such as tetrahydrofuran (THF), can significantly enhance the esterification rate of this compound with methanol during biodiesel production. This enhancement stems from the co-solvent's ability to improve the solubility of this compound in methanol by reducing interfacial surface tension, thereby facilitating the reaction. []

ANone: Yes, MALDI-TOFMS has emerged as a viable technique for the quantitative analysis of fatty acids in triacylglycerols. When compared to traditional gas chromatography (GC) methods, MALDI-TOFMS demonstrates superior baseline resolution of unsaturated fatty acids and enhanced sensitivity for detecting low concentrations of fatty acids. []

ANone: Analysis of safflower germplasm reveals significant variations in fatty acid content, particularly for this compound and linthis compound, influenced by geographical origin and genetic factors. This diversity allows for the selection and breeding of safflower varieties with specific fatty acid profiles tailored for various applications, including food, feed, and industrial uses. []

ANone: Research indicates that combining this compound with propylene glycol can significantly improve the skin permeation of certain drugs, such as ondansetron hydrochloride. This enhancement likely stems from their ability to disrupt the ordered structure of the stratum corneum, the outermost layer of the skin, facilitating drug penetration. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.